2-Chloro-4,6-dimethylbenzaldehyde
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Overview
Description
2-Chloro-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylbenzaldehyde typically involves the chlorination of 4,6-dimethylbenzaldehyde. One common method is the direct chlorination of 4,6-dimethylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4,6-dimethylbenzoic acid.
Reduction: Formation of 2-chloro-4,6-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylbenzaldehyde in chemical reactions involves its electrophilic nature due to the presence of the aldehyde group. The chlorine atom and methyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-dimethylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
- 2-Chloro-6-methylbenzaldehyde
Uniqueness
2-Chloro-4,6-dimethylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
88174-22-5 |
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Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3 |
InChI Key |
VRQBJXIKTQNAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)C |
Origin of Product |
United States |
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